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Compound of Interest

Compound Name: FK-453

Cat. No.: B1672742 Get Quote

This guide provides a detailed overview of the molecular structure, mechanism of action, and

key biophysical and biochemical characteristics of fanregratinib. The content is intended for

researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties
Fanregratinib is a small molecule inhibitor with a complex chemical structure. Its fundamental

properties are summarized below.
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Property Value Reference

Molecular Formula C27H33ClN6O2 [1][2][3][4]

Molecular Weight 509.04 g/mol [1][3][4]

IUPAC Name

4-chloro-3-[2-[2-[4-

[(3S,5R)-3,5-

dimethylpiperazin-1-

yl]anilino]pyrimidin-5-

yl]ethyl]-5-methoxy-N-

methylbenzamide

[3]

CAS Number 1628537-44-9 [2][3]

InChIKey
LVQABCJAWBLTAO-

HDICACEKSA-N
[1][2][3]

SMILES

C[C@H]1CN(C--INVALID-

LINK--

N1)c2ccc(cc2)Nc3ncc(CCc4cc

(cc(c4Cl)OC)C(=O)NC)cn3

[1]

Mechanism of Action and Signaling Pathway
Fanregratinib is a potent and highly selective inhibitor of Fibroblast Growth Factor Receptors

(FGFR) 1, 2, and 3.[5][6] These receptor tyrosine kinases play a crucial role in cell proliferation,

differentiation, migration, and survival.[3] Dysregulation of the FGFR signaling pathway,

through mutations, fusions, or amplifications, is a known driver in various cancers.[5][6]

Fanregratinib exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR

kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of

downstream signaling cascades. The primary pathways affected are the RAS-MAPK-ERK and

PI3K-AKT pathways, which are central to tumor cell growth and survival.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of fanregratinib.
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Quantitative Data
The potency of fanregratinib has been quantified through various in vitro assays. The half-

maximal inhibitory concentration (IC50) against the target kinases and the half-maximal growth

inhibitory concentration (GI50) in cancer cell lines are presented below.

Table 2: In Vitro Kinase Inhibition

Target IC50 (nM) Assay Method Reference

FGFR1 6

Transcreener™
Fluorescence
Polarization or Z'-
LYTE

[5]

FGFR2 4

Transcreener™

Fluorescence

Polarization or Z'-

LYTE

[5]

FGFR3 6

Transcreener™

Fluorescence

Polarization or Z'-

LYTE

[5]

| FGFR4 | 425 | Transcreener™ Fluorescence Polarization or Z'-LYTE |[5] |

Table 3: Cellular Proliferation Inhibition

Cell Line Type GI50 (nM) Assay Method Reference

Tumor cells with
dysregulated FGFR
signaling

3 - 105
CellTiter-Glo or
CCK-8

[5]

| Tumor cells lacking FGFR aberrations | > 1500 | CellTiter-Glo or CCK-8 |[5] |
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Experimental Protocols
The following sections describe representative methodologies for characterizing FGFR

inhibitors like fanregratinib. Note that these are generalized protocols, as specific, proprietary

methods for fanregratinib are not publicly available.

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a

target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[7]
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Caption: General workflow for an in vitro kinase assay to determine IC50.
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Methodology:

Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2,

0.1mg/ml BSA, 50μM DTT).[7] Serially dilute fanregratinib in DMSO to create a range of

concentrations. Prepare the recombinant FGFR enzyme and a suitable substrate.

Assay Plate Setup: In a 384-well plate, add the inhibitor solution, the enzyme solution, and a

mix of the substrate and ATP.[7]

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60

minutes) to allow the phosphorylation reaction to proceed.[7]

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent, which stops the kinase

reaction and depletes the remaining ATP. Incubate for 40 minutes.[7][8]

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to

ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30

minutes.[7][8]

Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is

directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis: Calculate the percentage of kinase inhibition for each fanregratinib

concentration relative to a DMSO control. Plot the inhibition percentage against the log of the

inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the

IC50 value.[4][9]

This protocol assesses the effect of fanregratinib on the growth and viability of cancer cell lines.

[4][10]

Methodology:

Cell Culture: Seed cancer cells (e.g., those with known FGFR fusions) into 96-well plates

and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of fanregratinib and incubate for a

defined period (e.g., 72 hours).
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Viability Measurement: Assess cell viability using a method such as the CellTiter-Glo®

Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically

active cells.[4][10]

Data Analysis: Normalize the luminescence values to a vehicle-treated control to determine

the percentage of cell viability. Plot the viability percentage against the log of the inhibitor

concentration to calculate the GI50 value.[4]

While specific crystal structures and detailed spectroscopic data for fanregratinib are not

publicly available, the following methods are standard for characterizing small molecule

inhibitors.

X-Ray Crystallography: To understand the precise binding mode, a co-crystal structure of

fanregratinib in complex with the FGFR kinase domain would be determined. This involves

co-crystallizing the protein and the ligand and then using X-ray diffraction to generate an

electron density map, from which the atomic coordinates of the complex can be modeled.[11]

[12][13] This provides invaluable information for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical

structure of the synthesized molecule and can also be employed to study its interaction with

the target protein. Techniques like 1H-15N HSQC titrations can identify the amino acid

residues in the protein that are affected by ligand binding.[12][14]

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the exact

mass and elemental composition of fanregratinib.[15] LC-MS/MS is a standard method for

quantifying the drug in biological samples for pharmacokinetic studies.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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